molecular formula C17H22O3 B592795 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate CAS No. 41682-30-8

3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate

Cat. No. B592795
CAS RN: 41682-30-8
M. Wt: 274.36
InChI Key: BSDJVZWJXREWPD-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate is a natural product with the molecular formula C17H22O3 . It has been isolated from the plant "Capparis spinosa" and "Centella asiatica" .


Molecular Structure Analysis

The molecular weight of 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate is 274.35 g/mol . The IUPAC name is 3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate . The InChI and SMILES strings provide a textual representation of the compound structure .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.5 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 9 . The XLogP3-AA value, which predicts the compound’s lipophilicity, is 3.9 .

Scientific Research Applications

Cosmetic Formulations

The compound’s potential benefits for skin health also make it a valuable ingredient for cosmetic formulations. It could be used in creams, lotions, and serums aimed at improving skin appearance and health.

Each of these applications represents a unique field of research where 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol shows promise. Ongoing studies continue to uncover the full potential of this fascinating compound. The information provided here is based on current research and available data as of my last update in 2021, supplemented by recent search results .

properties

IUPAC Name

[(9E)-3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-4-6-7-8-9-13-17(20-15(3)18)14-11-10-12-16(19)5-2/h5,9,13,16-17,19H,2,4,6-8H2,1,3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDJVZWJXREWPD-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(C#CC#CC(C=C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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